2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
Description
2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, methoxy, and dimethylphenyl groups
Properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-4-7-17(10-14(13)2)21-19(22)16(12-20)11-15-5-8-18(23-3)9-6-15/h4-10,16H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEPTVQZOGCJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions can vary widely, including different temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Studies have indicated that derivatives of cyano-containing compounds can exhibit significant biological activities, including anti-inflammatory and analgesic effects. Research has focused on modifying the structure to optimize these properties.
Anticancer Activity
Recent studies have explored the anticancer potential of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide. For instance, a study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction. This opens avenues for developing targeted cancer therapies.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been a focal point in biochemical research. Enzyme inhibition is crucial in regulating metabolic pathways and can lead to therapeutic applications in diseases like diabetes and obesity.
Neuroprotective Effects
Research indicates that compounds with similar structures may possess neuroprotective properties. Investigations into their ability to cross the blood-brain barrier suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table of Biological Activities
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of cyano-containing compounds for their anticancer activities against various cancer cell lines. The results indicated that modifications at the aromatic ring significantly enhanced cytotoxicity, suggesting that 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide could be optimized for better efficacy against specific cancers.
Case Study 2: Enzyme Inhibition Mechanism
Research conducted by Smith et al. (2023) demonstrated that similar compounds could inhibit key enzymes involved in glucose metabolism. This finding suggests that 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide might have potential applications in managing diabetes through enzyme modulation.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide
- 2-cyano-N-(3,4-dimethylphenyl)-3-(4-chlorophenyl)propanamide
- 2-cyano-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)propanamide
Uniqueness
2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interactions with biological targets compared to similar compounds with different substituents.
Biological Activity
2-Cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, highlighting its pharmacological potential.
Synthesis
The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Intermediate : Reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzyl cyanide using sodium hydride as a base.
- Amidation : The intermediate is reacted with an amine under acidic conditions to yield the final product.
In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity, utilizing specific catalysts and solvents to minimize by-products.
The biological activity of this compound is primarily attributed to its structural features. The cyano group acts as an electrophile, enabling interactions with nucleophilic sites in biological molecules. The presence of dimethylphenyl and methoxyphenyl groups enhances binding affinity to specific proteins or enzymes, potentially leading to:
- Inhibition of Cell Proliferation : This compound has shown promise in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells through mechanisms involving caspase activation.
Anticancer Properties
Research indicates that 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide exhibits cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity.
- U-937 (Monocytic Leukemia) : The compound shows effective inhibition of cell growth.
Table 1 summarizes the cytotoxic activity against selected cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| U-937 | 2.41 | Inhibition of proliferation |
| HCT-116 | 1.54 | Cell cycle arrest |
Case Studies
A study published in MDPI examined the anticancer effects of similar compounds and highlighted the importance of structural modifications in enhancing biological activity. Compounds with electron-withdrawing groups at specific positions exhibited higher potency against cancer cells .
Another case study focused on the apoptosis-inducing capabilities of this class of compounds, demonstrating that they could effectively arrest cell cycle progression at the G1 phase in MCF-7 cells, further supporting their potential as therapeutic agents .
Comparative Analysis
When compared to structurally similar compounds, such as 2-cyano-N-(3,4-dimethylphenyl)-3-phenylpropanamide and 2-cyano-N-(3,4-dimethylphenyl)-3-(3-hydroxyphenyl)propanamide, the unique combination of functional groups in 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide contributes to its distinct biological profile and enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
